Azetidin-3-amine
Overview
Description
Azetidin-3-amine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain due to the small ring size. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-amine can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The aza-Michael addition and alkylation methods mentioned above can be adapted for industrial-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidin-3-one, while substitution reactions can produce a wide range of substituted azetidines .
Scientific Research Applications
Azetidin-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-3-amine involves its interaction with molecular targets through its amine group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is exploited in drug design to create molecules that can interact with specific biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of azetidin-3-amine, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Oxetane: A four-membered ring containing an oxygen atom, used in similar applications as azetidine.
Uniqueness
This compound is unique due to its specific amine functionality, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
azetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKMJDUXJFKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363972 | |
Record name | Azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-86-1 | |
Record name | Azetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing N-unsubstituted azetidin-3-amines?
A1: N-unsubstituted azetidin-3-amines are valuable building blocks in organic synthesis, particularly in medicinal chemistry. They serve as key intermediates for the development of pharmaceuticals and other biologically active compounds. The presence of the reactive amino group at the 3-position of the azetidine ring allows for diverse chemical modifications, enabling the fine-tuning of desired biological activities. The research paper presents a novel and efficient method to synthesize these compounds using readily available starting materials and mild reaction conditions [].
Q2: What is the synthetic route described in the paper for obtaining azetidin-3-amines?
A2: The paper outlines a two-step synthesis of azetidin-3-amines starting from 1-azabicyclo[1.1.0]butanes. First, a ring-opening reaction occurs when the strained bicyclic compound reacts with hydrazoic acid (HN3) at low temperatures (0-5°C). This forms a 3-azidoazetidine intermediate []. Second, the azide group in the intermediate is reduced to an amine using hydrogen gas and a palladium catalyst (Pd/C), yielding the desired N-unsubstituted azetidin-3-amine [].
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